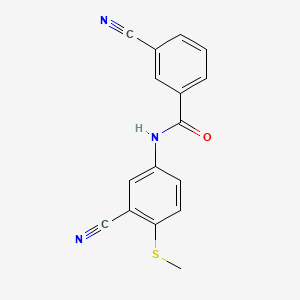
3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, also known as Benzamide, 3-cyano-N-[3-cyano-4-(methylthio)phenyl]-, is a chemical compound with the molecular formula C16H11N3OS . Its molecular weight is 293.34 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CSc1ccc(cc1C#N)NC(=O)c2cccc(c2)C#N . This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Benzene and Acrylamide Metabolites in Children and Adolescents
Research by Schwedler et al. (2020) focused on analyzing metabolites of benzene and acrylamide in urine samples from children and adolescents. The study highlighted the presence of benzene metabolite N-acetyl-S-phenyl-L-cysteine (SPMA) and acrylamide metabolites N-acetyl-S-(3-amino-3-oxopropyl)-cysteine (AAMA) and N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-cysteine (GAMA) in a significant number of participants. This research provides valuable insights into the exposure and potential health effects of these substances on younger populations, although it does not directly discuss 3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide. The findings highlight the need for exposure reduction strategies, especially regarding smoking and diet in children and adolescents (Schwedler et al., 2020).
Metabolism and Disposition of SB-649868
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011). Although the focus was on a specific compound under development for treating insomnia, the detailed metabolic pathways involving benzofuran and benzamide derivatives could be relevant for understanding the metabolic behavior of related compounds, including this compound. The study provides insights into the elimination pathways and the formation of metabolites, which are crucial for comprehending the pharmacokinetics and potential interactions of similar chemical structures (Renzulli et al., 2011).
Radiopharmaceutical Therapy with Melanin-Binding Benzamide
Mier et al. (2014) discussed the therapeutic application of 131I-BA52, a melanin-binding benzamide, in patients with metastatic malignant melanoma. This research demonstrates the potential of benzamide derivatives in targeted radionuclide therapy, offering a novel approach for treating malignant melanoma. The study's focus on the specific uptake and retention of the benzamide derivative in tumor tissue, along with the calculated dosimetry, provides valuable insights into the clinical application of similar compounds in oncological treatments (Mier et al., 2014).
Scintigraphic Detection of Melanoma Metastases
Maffioli et al. (1994) explored the use of a radiolabeled benzamide, [iodine-123]-(S)-IBZM, for detecting melanoma metastases. The study showcased the potential of benzamide derivatives in imaging and diagnosing melanoma, a skin cancer type. This application is particularly relevant due to the ectodermic origin of melanocytes and the presence of melanin in certain brain regions. The findings indicate that benzamide derivatives can be promising tracers for melanoma detection, offering insights into the diagnostic and possibly therapeutic applications of similar compounds (Maffioli et al., 1994).
作用機序
The mechanism of action of this compound is not specified in the available literature. It’s worth noting that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use as a reagent in chemical reactions.
特性
IUPAC Name |
3-cyano-N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-21-15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXVNYEOSUBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)


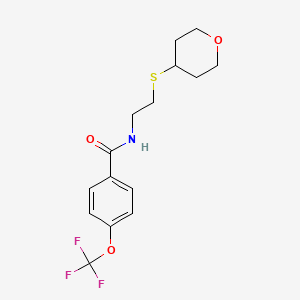
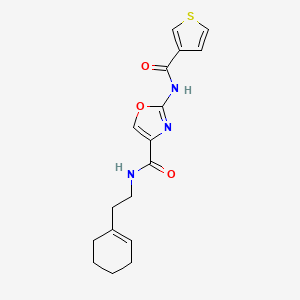
![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2649788.png)
![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)
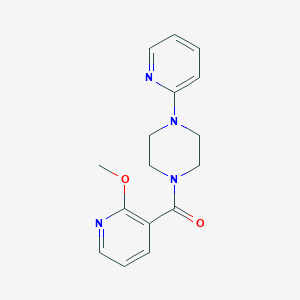
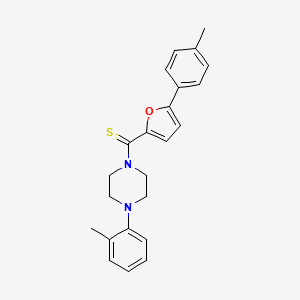
![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

